2-Methylphenethylamine
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylphenethylamine and similar compounds involves multiple synthetic pathways, utilizing a variety of precursors and reagents. Common synthetic routes for amphetamine-type substances (ATS), which include compounds related to 2-Methylphenethylamine, feature methods such as reductive amination, the Leuckart method, the Nagai method, and others. These processes can result in a range of contaminants, which are significant for identifying the synthetic route and origin of precursors in forensic analyses (Stojanovska et al., 2013).
Molecular Structure Analysis
2-Methylphenethylamine belongs to the phenethylamine family, a group characterized by a phenyl ring attached to an amino group through an ethyl chain. The molecular structure influences its physical and chemical properties, as well as its reactivity. Understanding the structural aspects is crucial for exploring synthesis methods and potential chemical reactions.
Chemical Reactions and Properties
Chemical reactions involving 2-Methylphenethylamine are influenced by its functional groups. Arylethylamines, including 2-Methylphenethylamine, undergo reactions typical for amines and aromatic compounds, such as substitution reactions. The electron-donating effect of the amino group can activate the phenyl ring towards electrophilic substitution, while the basic nature of the amino group allows for reactions with acids and electrophiles (Freeman & Alder, 2002).
Scientific Research Applications
Sympathomimetic Effects in Vegetables : Marquardt, Classen, and Schumacher (1976) found that N-Methylphenethylamine, a secondary amine present in vegetable foodstuffs, acts as an indirectly acting sympathomimetic amine. When injected intravenously, it produces circulatory effects similar to those of epinephrine, albeit at a fraction of the potency. Enteral application leads to pressoric and positive chronotropic effects for about 30 minutes. The no-effect level is estimated to be about 7 mg/kg [Marquardt, P., Classen, H., & Schumacher, K. (1976). N-Methylphenethylamine, an indirect sympathicomimetic agent in vegetables (author's transl)]. Read more.
Doping Detection : Chołbiński et al. (2014) focused on β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine classified as a doping agent. They developed an analytical procedure enabling discrimination between BMPEA and amphetamine. This method, involving liquid–liquid extraction and UPLC/MS/MS analysis, was validated and applied to anti-doping samples, resulting in the detection of BMPEA, including the first report of adverse analytical finding regarding its use. This study highlights the importance of accurate detection methods in anti-doping efforts [Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS]. Read more.
Sports Dietary Supplements : Zhao et al. (2018) developed a nuclear magnetic resonance (NMR) spectroscopy method for detecting and quantifying phenethylamines (PEAs) in sports dietary supplements. This method facilitated the identification of eight PEAs in 32 products, providing a rapid and straightforward approach for monitoring these substances in dietary supplements [Zhao, J., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach]. Read more.
Medicinal Chemistry Applications : Nieto et al. (2023) presented a comprehensive review on the presence and role of 2-phenethylamines in medicinal chemistry. This review includes various therapeutic targets and medicinal chemistry hits involving this motif, demonstrating its significance in drug discovery and pharmaceutical research [Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review]. Read more.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUKRYOZIZVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366371 | |
Record name | 2-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylphenethylamine | |
CAS RN |
55755-16-3 | |
Record name | 2-Methylphenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55755-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055755163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55755-16-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2VHM2W3X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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